Aab(1) avermectin

Description

Properties

CAS No. |

160902-72-7 |

|---|---|

Molecular Formula |

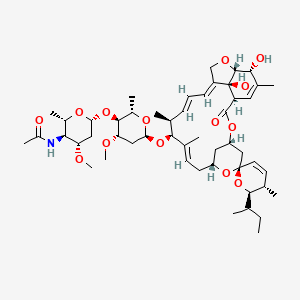

C50H75NO14 |

Molecular Weight |

914.143 |

InChI |

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26?,27-,29-,31-,32-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,46-,47+,49+,50+/m0/s1 |

InChI Key |

ZKWQQXZUCOBISE-ICGOKAJASA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |

Synonyms |

4/'/'-epiacetylamino-4/'/'-deoxyavermectin B1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 involves several steps, starting from the parent compound avermectin B1. The key steps include:

Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

4’‘-Epiacetylamino-4’'-deoxyavermectin B1 undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Pesticidal Properties

Aab(1) avermectin is primarily recognized for its insecticidal and anthelmintic properties. It is effective against various pests and parasitic worms, making it a valuable tool in agriculture.

- Mechanism of Action : this compound works by binding to glutamate-gated chloride channels, leading to paralysis and death in sensitive organisms. This mechanism is specific to invertebrates, which minimizes toxicity to mammals .

| Target Organism | Application | Effectiveness |

|---|---|---|

| Nematodes | Soil treatment | High |

| Insects | Foliar application | Moderate to High |

| Mites | Crop protection | High |

Veterinary Medicine

Treatment of Parasitic Infections

this compound is widely used in veterinary medicine for the treatment of parasitic infections in livestock and pets. Its efficacy against a variety of parasites makes it a standard treatment option.

- Formulations : It is available in various formulations, including injectables and oral doses, tailored for different animal species .

| Animal Type | Parasite Type | Dosage Formulation |

|---|---|---|

| Cattle | Gastrointestinal nematodes | Injectable |

| Dogs | Heartworm | Oral tablets |

| Cats | Ectoparasites | Topical application |

Human Medicine

Potential Therapeutic Uses

Recent studies have explored the potential of this compound in treating human diseases beyond its traditional uses.

- Antiviral Activity : Research indicates that avermectins may inhibit viral replication, including that of HIV-1 and SARS-CoV-2, by interfering with nuclear transport mechanisms .

| Virus Type | Mechanism of Action | Efficacy Observed |

|---|---|---|

| HIV-1 | Inhibition of nuclear transport | Significant reduction in viral load |

| SARS-CoV-2 | Impaired replication | Dose-dependent efficacy |

Environmental Impact

The environmental persistence and degradation pathways of this compound have been studied to assess its ecological safety. Research shows that while it is effective as a pesticide, its residues can pose risks to non-target organisms .

- Degradation Studies : Avermectin B1a degrades under aerobic conditions with a half-life ranging from 18 days to several months depending on environmental factors .

Case Study 1: Efficacy Against Helminths

A study conducted on livestock treated with this compound demonstrated significant reductions in helminth populations within two weeks post-treatment. The study highlighted the compound's effectiveness at low dosages, reducing the need for higher concentrations that could lead to resistance .

Case Study 2: Antiviral Potential

In vitro studies have shown that this compound significantly reduces viral replication rates in cells infected with HIV-1. The mechanism involves blocking the nuclear import of viral proteins essential for replication, showcasing its potential as an antiviral agent .

Mechanism of Action

The mechanism of action of 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 involves binding to specific molecular targets in parasites and insects. It primarily targets glutamate-gated chloride channels, leading to an influx of chloride ions into the cells. This results in hyperpolarization of the cell membrane, causing paralysis and death of the parasite or insect . The compound’s efficacy is attributed to its high affinity for these channels and its ability to disrupt normal cellular function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Abamectin

| Feature | Description |

|---|---|

| Core structure | 16-membered macrocyclic lactone |

| C-13 substituent | Bisoleandrosyloxy disaccharide |

| Homologs | B1a (C₄₈H₇₂O₁₄), B1b (C₄₇H₇₀O₁₄) |

| Biosynthetic origin | Fermentation product of Streptomyces avermitilis |

Structural and Functional Differences

Avermectins and milbemycins are two subclasses of macrocyclic lactones (MLs) with overlapping applications but distinct structural and pharmacological profiles:

Table 2: Structural Comparison of Avermectins and Milbemycins

- Abamectin vs. Ivermectin : Ivermectin is a semisynthetic derivative of abamectin, with a double bond reduced at C-22–23. This modification enhances safety in mammals while retaining antiparasitic efficacy .

- Abamectin vs. Emamectin Benzoate : Emamectin, derived from avermectin B1a, has a benzoate group at C-4″. It shows moderate potency in modulating amyloid precursor protein processing but lower BBB penetration compared to selamectin .

- Abamectin vs. Moxidectin : Moxidectin, a milbemycin, lacks the C-13 disaccharide and exhibits longer half-life and broader-spectrum activity against nematodes .

Pharmacological and Toxicological Profiles

Table 3: Efficacy and Toxicity Data

| Compound | Target Organisms | LC₅₀ (mg/L) | Mammalian Toxicity (LD₅₀, mg/kg) | Key Applications |

|---|---|---|---|---|

| Abamectin | Mites, nematodes, insects | 29.6 (aphids) | 10–14 (oral, rats) | Agriculture, veterinary |

| Ivermectin | Nematodes, lice | ~30 (nematodes) | 25–40 (oral, rats) | Human onchocerciasis, scabies |

| Emamectin Benzoate | Lepidoptera, aphids | 38.5 (aphids) | 76 (oral, rats) | Crop protection |

| Moxidectin | Gastrointestinal nematodes | N/A | >2,000 (oral, rats) | Livestock parasites |

- Efficacy : Abamectin and ivermectin show similar potency against nematodes and arthropods, but ivermectin’s safety profile makes it suitable for human use .

- Toxicity : Moxidectin’s higher LD₅₀ (>2,000 mg/kg) reflects its lower affinity for mammalian GABA receptors compared to avermectins .

- Metabolism : Abamectin degrades into polar metabolites (e.g., 24-hydroxymethyl-H2B1a) with reduced toxicity, while ivermectin forms stable residues in animal tissues .

Mechanism of Action and Selectivity

- Avermectins: Act on glutamate-gated chloride channels (GluCls) and GABA receptors in invertebrates.

- Milbemycins : Bind to GABA receptors with higher selectivity, explaining their reduced mammalian toxicity .

Key Research Findings :

- Selamectin demonstrates 5-fold higher potency than emamectin in altering Aβ42/38 ratios, suggesting structure-dependent neuroactivity .

Q & A

Q. How is the acute toxicity of Aab(1) avermectin assessed in non-target aquatic organisms?

Methodological Answer:

- Determine the median lethal concentration (LC₅₀) via probit analysis using controlled exposure experiments. For example, in Eriocheir sinensis (Chinese mitten crab), the 96-h LC₅₀ was calculated as 0.954 mg/L, with a safe concentration of 0.182 mg/L .

- Measure biomarkers like malondialdehyde (MDA) and antioxidant enzymes (CAT, SOD, GSH-px) to quantify oxidative stress .

Q. What molecular mechanisms explain this compound-induced oxidative stress in aquatic species?

Methodological Answer:

- Analyze transcriptional changes in the Nrf2-Keap1 signaling pathway, which regulates antioxidant responses. This compound suppresses CAT, SOD, and GSH-px activities, leading to reactive oxygen species (ROS) accumulation and lipid peroxidation (elevated MDA) .

- Use TUNEL assays and qPCR to assess apoptosis-related genes (e.g., BAX, Caspase 3/9) in tissues like spleen or cardiac muscle .

Q. How does this compound interact with invertebrate chloride channels?

Methodological Answer:

- Conduct electrophysiological studies to evaluate its binding to glutamate-gated chloride channels (GluCls), which disrupts neurotransmission and causes paralysis. Structural specificity is critical, as modifications to the oleandrose moiety alter binding affinity .

Advanced Research Questions

Q. What experimental designs are recommended for assessing resistance development in pests exposed to this compound?

Methodological Answer:

- Perform multi-generational selection experiments using sublethal doses (e.g., LC₅₀) and monitor resistance ratios. For Grapholita molesta (Oriental fruit moth), field populations developed medium resistance (20.3-fold increase in LC₅₀) after six generations .

- Use Duncan’s multiple range test to compare mortality rates between resistant and susceptible strains .

Q. How can chemometric models improve the detection of this compound residues in environmental samples?

Methodological Answer:

- Collect UV/Vis absorption spectra (245.4 nm peak) using 100 mm optical path cuvettes. Preprocess data with Savitzky-Golay (S-G) smoothing and Competitive Adaptive Reweighted Sampling (CARS) to optimize wavelength selection .

- Validate models using metrics like R²p (>0.99) and RMSEP (<0.07) to ensure accuracy .

Q. What strategies resolve contradictions in environmental persistence data for this compound?

Methodological Answer:

- Standardize degradation protocols (e.g., pH, microbial activity, UV exposure) across studies. For soil persistence, monitor metabolites (e.g., 8a-oxidation products) using HPLC-MS and reference standards like Avermectin B1b .

- Report numerical data to ≤3 significant figures unless instrumentation precision justifies higher resolution .

Q. Which structural modifications enhance this compound’s efficacy while reducing non-target toxicity?

Methodological Answer:

- Derivatize hydroxyl groups or oleandrose moieties to improve solubility and target specificity. For example, ivermectin (22,23-dihydroavermectin B1) shows reduced aquatic toxicity while maintaining antiparasitic activity .

- Use molecular docking simulations to predict interactions with GluCls and cytochrome P450 enzymes .

Tables for Key Data

Guidelines for Methodological Rigor

- Data Reporting : Align with metric system standards (e.g., mg/L, nm) and avoid ambiguous terms like "significant" without p-values .

- Experimental Replication : Include ≥3 biological replicates and detail statistical tests (e.g., ANOVA, probit analysis) in supplementary materials .

- Literature Review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over commercial databases to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.